molecular formula C16H21N5O2 B2724627 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide CAS No. 921103-86-8

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide

Cat. No.: B2724627
CAS No.: 921103-86-8
M. Wt: 315.377
InChI Key: XAIVPDPOQMVKJB-UHFFFAOYSA-N
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Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antiviral, and antibacterial properties.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Agriculture: It is explored for its potential use as a pesticide or herbicide due to its bioactivity.

Safety and Hazards

The safety and hazards associated with “N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide” are not detailed in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring is synthesized via a Ugi-azide four-component reaction involving an aldehyde, an amine, an isocyanide, and sodium azide. This reaction is carried out in methanol at room temperature, leading to the formation of the tetrazole ring.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the tetrazole intermediate.

    Formation of the Benzamide Moiety: The final step involves the coupling of the tetrazole intermediate with 3-methoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxybenzamide
  • **N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide
  • **N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]-N-methylcyclohexanaminium

Uniqueness

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide stands out due to its specific substitution pattern, which imparts unique physicochemical properties. The presence of the methoxy group on the benzamide moiety enhances its lipophilicity and potential bioavailability, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-23-14-9-5-6-12(10-14)16(22)17-11-15-18-19-20-21(15)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIVPDPOQMVKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=NN=NN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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